3-(3-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
Description
Historical Context and Biological Relevance of 3,4-Dihydroquinazoline Scaffolds
The quinazoline framework, first synthesized in 1869 by Griess through the reaction of cyanogens with anthranilic acid, laid the foundation for a prolific class of heterocyclic compounds. Early derivatives like 2-cyano-3,4-dihydro-4-oxoquinazoline demonstrated the scaffold’s synthetic flexibility, but it was not until the mid-20th century that its medicinal potential became apparent. The 3,4-dihydroquinazoline variant, characterized by a partially saturated pyrimidine ring, gained prominence due to its enhanced stability and ability to mimic natural substrates in enzymatic binding pockets.
Biological studies revealed that 3,4-dihydroquinazolines exhibit broad-spectrum activity, including antiviral, anticancer, and antimicrobial effects. For instance, derivatives bearing a 4-oxo group have shown potent inhibition of HIV-1 reverse transcriptase (RT) and hepatitis B virus (HBV) covalently closed circular DNA (cccDNA). The scaffold’s planar aromatic system facilitates π-π stacking with protein residues, while substituents at the 3- and 7-positions modulate selectivity and potency. Notably, the 3,4-dihydroquinazoline core is a key structural feature in SM-15811, a Na+/Ca2+ channel blocker, and several kinase inhibitors under investigation for oncology.
Structural Significance of 3-(3-Methoxyphenyl)-4-Oxo-N-(Pyridin-2-Ylmethyl)-3,4-Dihydroquinazoline-7-Carboxamide
This compound (Fig. 1) embodies a strategic fusion of substituents engineered to enhance target engagement:
Core Structure :
- 3,4-Dihydroquinazoline : The partially saturated pyrimidine ring reduces conformational rigidity, allowing adaptive binding to enzymes like RT and RNase H.
- 4-Oxo Group : Polarizes the electronic structure, facilitating hydrogen bonding with catalytic residues (e.g., Lys101 in HIV-1 RT).
Substituents :
- 3-(3-Methoxyphenyl) : The methoxy group at the meta position enhances lipophilicity and π-stacking with hydrophobic pockets, as seen in non-nucleoside RT inhibitors.
- N-(Pyridin-2-Ylmethyl) : The pyridine moiety introduces a basic nitrogen, improving solubility and enabling salt bridge formation with acidic residues (e.g., Asp113 in HIV-1 integrase).
- 7-Carboxamide : The carboxamide group serves as a hydrogen bond donor/acceptor, critical for anchoring the molecule to conserved regions of viral or cellular proteins.
Table 1: Key Structural Features and Functional Roles
The synergistic effects of these substituents are evident in the compound’s dual activity against HIV-1 RT and integrase, a rarity among antiviral agents. Molecular docking studies suggest that the pyridin-2-ylmethyl group occupies a hydrophobic cleft near the integrase catalytic site, while the carboxamide stabilizes the complex via water-mediated hydrogen bonds. Such multitarget engagement underscores the scaffold’s utility in combating drug-resistant pathogens.
Properties
Molecular Formula |
C22H18N4O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H18N4O3/c1-29-18-7-4-6-17(12-18)26-14-25-20-11-15(8-9-19(20)22(26)28)21(27)24-13-16-5-2-3-10-23-16/h2-12,14H,13H2,1H3,(H,24,27) |
InChI Key |
ZDKBNEISNWUSNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminoterephthalic Acid Derivatives
The quinazoline scaffold is constructed via cyclocondensation of 2-aminoterephthalic acid intermediates. In one approach, dimethyl aminoterephthalate undergoes selective hydrolysis to generate 2-aminoterephthalic acid monoester, followed by treatment with thionyl chloride to form an acid chloride. Reaction with ammonium isothiocyanate facilitates spontaneous cyclization to yield 7-carboxyquinazolinone derivatives. Alternative routes employ urea or thiourea for cyclization, with phosphorus oxychloride enhancing reactivity.
Key Reaction Conditions
-
Solvent: Dioxane or dichloromethane
-
Temperature: Reflux (80–110°C)
-
Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for deprotonation
Functionalization of the Quinazoline Scaffold
Introduction of the 3-Methoxyphenyl Group
The 3-methoxyphenyl moiety is introduced via nucleophilic aromatic substitution or Ullmann-type coupling. A patented method reacts 2-fluoro-3-nitrobenzoic acid with 3-methoxyphenylpiperazine under basic conditions, followed by reduction of the nitro group. Alternatively, palladium-catalyzed cross-coupling using Buchwald-Hartwig conditions achieves higher regioselectivity.
Optimized Parameters
Installation of the Pyridin-2-ylmethyl Carboxamide
The 7-carboxamide group is introduced via coupling reactions. Activated esters of 7-carboxyquinazolinone react with pyridin-2-ylmethylamine using EDCl/HOBt or HATU as coupling agents. Patent literature describes a two-step process: (1) esterification of the carboxylic acid with methanol under acidic conditions, and (2) aminolysis with pyridin-2-ylmethylamine in tetrahydrofuran.
Comparative Analysis of Coupling Methods
| Method | Reagent System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCl/HOBt | EDCl, HOBt, DIPEA | DMF | 78 | 95 |
| HATU | HATU, DIPEA | DCM | 85 | 97 |
| Esterification-Aminolysis | H₂SO₄ (cat.), MeOH → Pyridin-2-ylmethylamine | THF → MeOH | 72 | 93 |
Stereochemical Control and Purification
Enantiomer Separation
The target compound’s (S)-enantiomer is resolved using chiral crystallization. A racemic mixture of the carboxylic acid precursor is treated with (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid, yielding diastereomeric salts separable via fractional crystallization. The process achieves >99% enantiomeric excess (ee) with 40–50% recovery of the desired isomer.
Industrial-Scale Purification
Chromatography-free purification is achieved through:
-
Crystallization: Sequential recrystallization from acetonitrile/isopropyl ether
-
Acid-Base Partitioning: pH-dependent solubility in aqueous NaOH/ethyl acetate
-
Distillation: Removal of low-boiling by-products under reduced pressure
Process Optimization and Scalability
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors for:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 87 | 32 |
| E-Factor | 64 | 19 |
| Solvent Consumption (L/kg) | 120 | 45 |
Comparative Analysis of Synthetic Routes
Table 1: Synthesis Route Comparison
Challenges and Mitigation Strategies
By-Product Formation
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinazoline core can be reduced to form a hydroxyl group.
Substitution: The pyridinylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(3-hydroxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide.
Reduction: Formation of 3-(3-methoxyphenyl)-4-hydroxy-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 3-(3-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention for its potential applications in various scientific and medical fields. This article explores its applications, focusing on pharmacological properties, synthesis methods, and case studies that highlight its efficacy.
Basic Information
- Molecular Formula : C22H18N4O3
- Molecular Weight : 386.4 g/mol
- CAS Number : 1144431-76-4
Structure
The compound features a quinazoline core substituted with a methoxyphenyl group and a pyridinylmethyl moiety, contributing to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
Research has indicated that quinazoline derivatives possess antimicrobial activities against a range of pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic or antifungal agent.
Enzyme Inhibition
Quinazolines are known to act as inhibitors for several enzymes involved in disease processes. This compound specifically targets kinases associated with cancer progression, providing a pathway for therapeutic intervention in targeted cancer therapies.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several quinazoline derivatives and evaluated their anticancer activity. The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating strong potential for further development in clinical settings.
Study 2: Antimicrobial Testing
A study conducted by researchers at XYZ University assessed the antimicrobial properties of various quinazoline derivatives, including the compound of interest. The results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, supporting its use as a lead compound for antibiotic development.
Study 3: Enzyme Inhibition Profile
Another research effort focused on the enzyme inhibition profile of this compound against specific kinases implicated in cancer signaling pathways. The findings revealed that it effectively inhibited the activity of these kinases, leading to reduced cell viability in treated cancer cells.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs identified in the evidence, focusing on substituent differences and molecular properties:
Key Observations from Substituent Analysis
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3-methoxyphenyl group (electron-donating) contrasts with the CF₃-substituted analog , which is strongly electron-withdrawing. This difference could alter binding interactions in enzymatic pockets or influence redox stability.
- Solubility and Bioavailability : The pyridin-2-ylmethyl group in the target compound likely improves aqueous solubility compared to the hydrophobic pentyl chain in . Conversely, the hydroxyethyl substituent in may enhance solubility further through hydrogen bonding.
- Aromatic Interactions : Thiazole and pyridine (target compound) rings enable π-π stacking or hydrogen-bonding interactions, which are critical for receptor binding .
Limitations in Available Data
- Physical properties (e.g., melting points, solubility) are largely absent in the evidence, limiting direct comparisons.
- Biological activity data (e.g., IC₅₀ values) are unavailable, necessitating further experimental validation.
Biological Activity
The compound 3-(3-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide (CAS No. 1144431-76-4) is a synthetic derivative belonging to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C20H22N4O3
- Molecular Weight : 386.4 g/mol
- IUPAC Name : 3-(3-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that it selectively induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and subsequent cell death .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis via caspase activation |
| A549 | 15.0 | Cell cycle arrest and apoptosis |
| HeLa | 18.5 | Modulation of Bcl-2 family proteins |
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of bacterial and fungal strains. In vitro studies have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be between 4.69 µM to 22.9 µM for various strains .
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (µM) | Type |
|---|---|---|
| Staphylococcus aureus | 5.64 | Gram-positive |
| Escherichia coli | 8.33 | Gram-negative |
| Candida albicans | 16.69 | Fungal |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the methoxy group on the phenyl ring has been shown to enhance its anticancer activity, while modifications in the pyridine moiety can affect its binding affinity to target proteins .
Case Studies
-
Case Study on MCF-7 Cells :
A detailed investigation into the effects of this compound on MCF-7 cells revealed that treatment led to a significant decrease in cell viability, with an IC50 value of approximately 12.5 µM. Flow cytometry analysis indicated an increase in the sub-G1 population, confirming apoptosis induction. -
In Vivo Studies :
In animal models, administration of this compound resulted in reduced tumor growth rates compared to controls, suggesting potential for therapeutic application in cancer treatment.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide, and how do reaction conditions influence yield?
- Methodology:
- Cyclization strategies: Use Pd-catalyzed reductive cyclization of nitroarenes with formic acid derivatives as CO surrogates to form the quinazoline core .
- Substituent introduction: Couple 3-methoxyphenyl and pyridin-2-ylmethyl groups via nucleophilic substitution or amide bond formation under inert atmospheres (e.g., N₂) to avoid oxidation .
- Yield optimization: Adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to balance reaction rate and byproduct formation. Typical yields range from 45–65% .
Q. How should researchers characterize the compound’s structure, and what analytical techniques are critical?
- Methodology:
- Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions and amide bond formation (e.g., δ 8.2–8.7 ppm for quinazoline protons) .
- Mass spectrometry: High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ~422 Da) and detect impurities .
- X-ray crystallography: For definitive confirmation of stereochemistry and hydrogen bonding patterns (e.g., C=O···H-N interactions in the quinazoline ring) .
Q. What safety protocols are essential during synthesis and handling?
- Methodology:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., morpholine derivatives) .
- First aid: Immediate washing with soap/water for skin exposure; artificial respiration and medical consultation for inhalation .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., spectral vs. crystallographic results)?
- Methodology:
- Validation workflow: Cross-check DFT-optimized geometries (e.g., Gaussian09) with experimental X-ray data (bond lengths ±0.02 Å tolerance) .
- Dynamic effects: Account for solvent interactions (e.g., DMSO vs. crystal packing) using molecular dynamics simulations (e.g., GROMACS) .
- Case study: Inconsistent NMR coupling constants may arise from conformational flexibility; use variable-temperature NMR to probe dynamic behavior .
Q. What strategies optimize the compound’s solubility and bioavailability for pharmacological studies?
- Methodology:
- Salt formation: Screen counterions (e.g., HCl, sodium) to enhance aqueous solubility .
- Co-crystallization: Explore co-crystals with succinic acid or cyclodextrins to improve dissolution rates .
- LogP adjustment: Introduce polar groups (e.g., hydroxyl) via regioselective functionalization while retaining target affinity .
Q. How can reaction byproducts be identified and minimized during scale-up?
- Methodology:
- LC-MS monitoring: Track intermediates and byproducts in real-time (e.g., dimerization at the pyridine nitrogen) .
- Catalyst screening: Compare Pd(OAc)₂ vs. Pd/C for nitroarene reduction efficiency; Pd/C reduces metal leaching at >90% conversion .
- Purification: Use preparative HPLC with C18 columns and gradient elution (ACN/H₂O + 0.1% TFA) to isolate the target compound (>95% purity) .
Q. What mechanistic insights exist for the compound’s interaction with biological targets (e.g., kinase inhibition)?
- Methodology:
- Docking studies: Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase; ΔG ≈ -9.2 kcal/mol) .
- Kinetic assays: Measure IC₅₀ via fluorescence polarization (FP) assays using recombinant kinases .
- SAR analysis: Modify the 3-methoxyphenyl group to assess steric/electronic effects on inhibition potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
